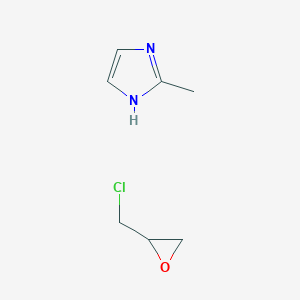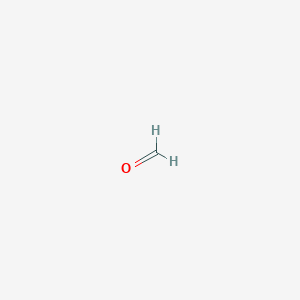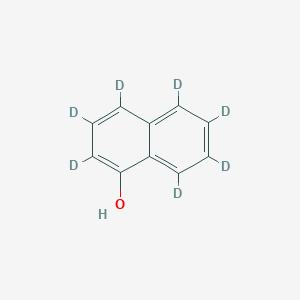![molecular formula C24H16O2 B043328 3-Acetoxydibenz[a,h]anthracen CAS No. 72378-87-1](/img/structure/B43328.png)
3-Acetoxydibenz[a,h]anthracen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of dibenz[a,h]anthracene derivatives, including those similar to 3-Acetoxydibenz[a,h]anthracene, involves complex organic reactions that aim to introduce specific functional groups into the PAH framework. For example, the synthesis of dibenz[a,c]anthracene 1,2-oxide and 3,4-oxide from dibromo-trifluoroacetates demonstrates the intricacies involved in synthesizing oxidized dibenzanthracene derivatives. This process includes reactions such as the treatment with anhydrous sodium methoxide, leading to the formation of labile dibenz[a,c]anthracene oxides and more stable benz[1′,2′:3,4]anthra[1,2-b]oxepine derivatives as major products (Kole & Kumar, 1991).
Molecular Structure Analysis
The molecular structure of 3-Acetoxydibenz[a,h]anthracene is characterized by the presence of the acetoxy functional group attached to the dibenzanthracene skeleton. The structure analysis of similar PAHs and their derivatives, such as hexaalkoxydibenz[a,c]anthracenes, reveals that the introduction of substituents can significantly influence the compound's properties, including its phase behavior and stability. For instance, hexaalkoxydibenz[a,c]anthracenes with specific substituents can exhibit columnar liquid crystalline phases over broad temperature ranges (Paquette et al., 2012).
Chemical Reactions and Properties
The chemical reactions and properties of 3-Acetoxydibenz[a,h]anthracene can be explored through studies on its reactivity and interaction with other molecules. For example, the metabolism of benz[a]anthracene and dibenz[a,h]anthracene by rat-liver homogenates shows how these PAHs undergo hydroxylation and form various metabolites, indicating the potential reactivity of the acetoxydibenzanthracene derivatives in biological systems (Boyland & Sims, 1965).
Physical Properties Analysis
The physical properties of 3-Acetoxydibenz[a,h]anthracene, such as its melting point, solubility, and phase behavior, can be inferred from the properties of related compounds. The study of dibenz[a,c]anthracene derivatives exhibiting columnar mesophases highlights the impact of molecular structure on the physical state and phase transitions of these compounds, suggesting that similar analyses could be applied to 3-Acetoxydibenz[a,h]anthracene (Paquette et al., 2012).
Chemical Properties Analysis
The chemical properties of 3-Acetoxydibenz[a,h]anthracene, including its reactivity, stability, and potential for forming derivatives, can be explored through synthetic routes and reactions. The preparation of epoxy derivatives of aromatic polycyclic hydrocarbons, for example, provides insights into the reactivity of dibenzanthracene oxides and their potential transformations, which could be relevant to understanding the chemical behavior of 3-Acetoxydibenz[a,h]anthracene and its derivatives (Sims, 1971).
Wissenschaftliche Forschungsanwendungen
- OLEDs basieren auf organischen Verbindungen als emittierende Schichten. 3-Acetoxydibenz[a,h]anthracen-Derivate könnten als blaue oder grüne Lichtemitter in OLEDs dienen. Forscher untersuchen ihre elektrolumineszenten Eigenschaften und Stabilität für potenzielle Geräteanwendungen .
- OFETs verwenden organische Halbleiter. Die Untersuchung der Ladungstransporteigenschaften von this compound-Derivaten kann Aufschluss über ihre Eignung für OFETs geben. Beispielsweise wurde 2,2'-Bianthracenyl als organischer Halbleiter in OFET-Bauelementen eingesetzt .
- Aufgrund seiner einzigartigen Struktur könnten this compound-Derivate in der chemischen Sensorik Anwendung finden. Forscher untersuchen ihre Wechselwirkung mit bestimmten Analyten wie Gasen oder Ionen für die Sensorentwicklung .
- Einige Anthracen-Derivate zeigen biologische Wirkungen. Obwohl this compound nicht speziell untersucht wurde, haben verwandte Verbindungen wie Anthrachinone antimikrobielle und entzündungshemmende Eigenschaften. Weitere Forschung könnte die biologische Relevanz dieser Verbindung untersuchen .
Organische Leuchtdioden (OLEDs)
Organische Feldeffekttransistoren (OFETs)
Chemische Sensorik
Biologische Aktivitäten
Wirkmechanismus
Safety and Hazards
Dibenz[a,h]anthracene, a related compound, is classified as a carcinogen (Category 1B), and it poses a short-term (acute) aquatic hazard (Category 1) and a long-term (chronic) aquatic hazard (Category 1) . It is very toxic to aquatic organisms and may cause long-term effects in the aquatic environment .
Eigenschaften
IUPAC Name |
naphtho[1,2-b]phenanthren-3-yl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O2/c1-15(25)26-20-10-11-22-17(12-20)8-9-19-13-23-18(14-24(19)22)7-6-16-4-2-3-5-21(16)23/h2-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQDQOSGAXDBMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3=CC4=C(C=C3C=C2)C5=CC=CC=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370626 |
Source


|
| Record name | 3-Acetoxydibenz[a,h]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72378-87-1 |
Source


|
| Record name | 3-Acetoxydibenz[a,h]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



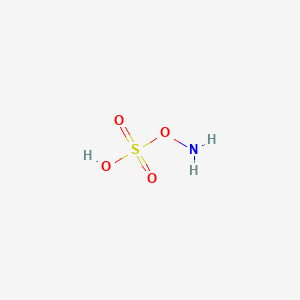


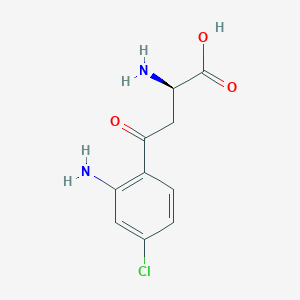

![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B43261.png)
![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B43262.png)


